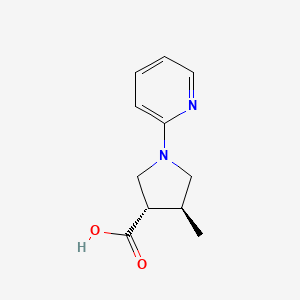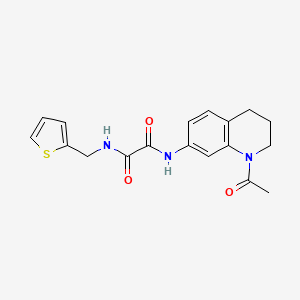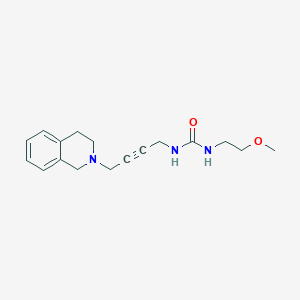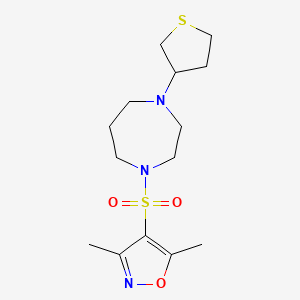![molecular formula C22H22N4O2S2 B2547855 2-[(3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio]-N-(2-methylphenyl)acetamide CAS No. 1243074-19-2](/img/structure/B2547855.png)
2-[(3-butyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio]-N-(2-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “2-[(3-butyl-4-oxo-3,4-dihydropyrido[3’,2’:4,5]thieno[3,2-d]pyrimidin-2-yl)thio]-N-(2-methylphenyl)acetamide” is a derivative of 4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine . It has a molecular formula of C22H21ClN4O2S2, an average mass of 473.011 Da, and a mono-isotopic mass of 472.079437 Da .
Synthesis Analysis
The synthesis of this compound can be achieved by the condensation of 2-acetaminonicotinic acid and a primary amine or by the reaction of 2-aminonicotinic acid with acetic acid and a primary amine .Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring substituted in the quinazolone molecule . More detailed structural analysis would require additional resources or experimental data not available in the current search results.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the condensation of 2-acetaminonicotinic acid and a primary amine, or the reaction of 2-aminonicotinic acid with acetic acid and a primary amine . Further details about the reaction conditions and the mechanism are not provided in the available resources.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as melting point, boiling point, density, and toxicity, are not provided in the available resources . Additional experimental data would be needed for a comprehensive analysis.Scientific Research Applications
Synthesis and Antitumor Activity
The synthesis of thieno[3,2-d]pyrimidine derivatives has shown significant potential in antitumor activities. These compounds, including various substituents and functional groups, have been evaluated against multiple human cancer cell lines such as breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116). Some derivatives demonstrated potent anticancer activity, comparable to known anticancer drugs like doxorubicin. This indicates the compound's relevance in designing new antitumor agents (Hafez & El-Gazzar, 2017).
Antimicrobial and Anti-inflammatory Applications
Research on new synthesized imide and Schiff's base derivatives, starting from thieno[3,2-d]pyrimidine precursors, has shown good antimicrobial activities comparable to standard drugs like streptomycin and fusidic acid. These studies emphasize the compound's potential use in developing new antimicrobial agents (Sabry et al., 2013). Additionally, thienopyrimidine derivatives have demonstrated anti-inflammatory properties, further broadening the compound's scientific research applications in designing novel therapeutic agents (Tolba et al., 2018).
Structural Analysis and Drug Design
Structural elucidation and analysis play a crucial role in understanding the compound's interactions and optimizing its therapeutic potential. Investigations into the crystal structures of related thieno[3,2-d]pyrimidine derivatives provide insights into their physicochemical properties and binding conformations, which are essential for drug design and development processes. For instance, studies on the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have revealed important aspects of their conformation and potential interactions with biological targets, aiding in the design of more effective therapeutic agents (Subasri et al., 2016).
properties
IUPAC Name |
2-[(5-butyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-4-yl)sulfanyl]-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S2/c1-3-4-12-26-21(28)19-18(15-9-7-11-23-20(15)30-19)25-22(26)29-13-17(27)24-16-10-6-5-8-14(16)2/h5-11H,3-4,12-13H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKCMMKOONIPOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C3=C(S2)N=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-2-yl]acetic acid](/img/structure/B2547774.png)
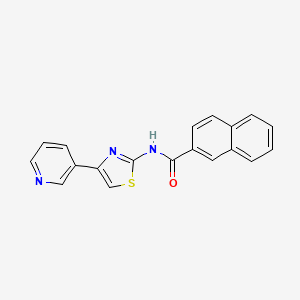
![Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B2547776.png)
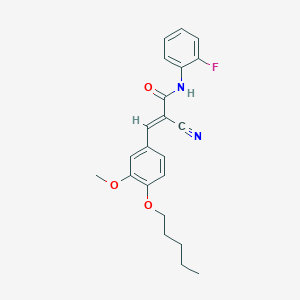

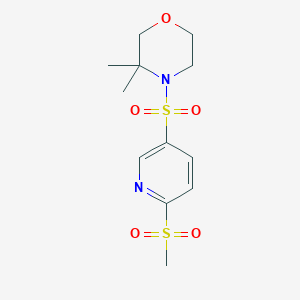
![3-cyano-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzamide](/img/structure/B2547786.png)

